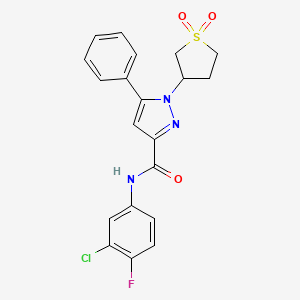

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 433.0663184 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of F2465-0150 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptors, which are ligand-gated ion channels involved in inhibitory neurotransmission in the central nervous system.

Mode of Action

F2465-0150 acts as a negative allosteric modulator (NAM) of GABAA α5 receptors . This means it binds to a site on the receptor different from the active site, and its binding decreases the receptor’s activity. The modulation of GABAA α5 receptors by F2465-0150 is associated with a pharmacological profile distinct from conventional antidepressant therapies .

Biochemical Pathways

The modulation of gabaa α5 receptors can influence various neuronal processes, potentially affecting mood and cognition .

Pharmacokinetics

The principles of pharmacokinetics, includingabsorption, distribution, metabolism, and excretion (ADME) , are crucial for understanding the bioavailability and therapeutic potential of any drug .

Result of Action

In a chronic mild stress model of depression, F2465-0150 demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment . The onset and robustness of the antidepressive effect were similar to ketamine, used as a positive control in the study .

Actividad Biológica

Enzyme Inhibition

Pyrazole-carboxamide derivatives have shown promise as enzyme inhibitors. This compound may interact with specific enzymes, potentially altering their activity and leading to various biological effects. For instance, it could potentially inhibit enzymes involved in cellular processes such as:

- Protein kinases

- Phosphatases

- Proteases

Anti-inflammatory Properties

Many pyrazole derivatives exhibit anti-inflammatory activities. The presence of the pyrazole ring and the carboxamide group in this compound suggests it may have similar properties . Potential mechanisms include:

- Inhibition of pro-inflammatory cytokine production

- Modulation of inflammatory signaling pathways

Antifungal Activity

Pyrazole-carboxamide compounds have demonstrated antifungal properties. In a study on structurally related compounds, researchers found significant inhibition of fungal growth . The table below summarizes the mycelial inhibition growth (MIG) of a similar pyrazole-carboxamide derivative against Colletotrichum gloeosporioides:

| Concentration (mM) | MIG (%) |

|---|---|

| 1 | 29.3 |

| 5 | 56.1 |

| 10 | 61.0 |

Potential Anticancer Activity

Some pyrazole derivatives have shown anticancer properties. While specific studies on this compound are not available, structurally similar molecules have demonstrated:

- Inhibition of cancer cell proliferation

- Induction of apoptosis in cancer cells

- Modulation of cell signaling pathways involved in cancer progression

Structure-Activity Relationship

The biological activity of N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is likely influenced by its structural features:

- Pyrazole ring : Core structure contributing to various biological activities

- Carboxamide group : May enhance binding to target proteins

- Chloro and fluoro substituents : Could improve metabolic stability and membrane permeability

- Phenyl groups : May contribute to protein-ligand interactions

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

- In vitro enzyme assays : To identify specific molecular targets

- Cell-based assays : To evaluate effects on various cell types and pathways

- In vivo studies : To assess efficacy and toxicity in animal models

- Structure-activity relationship studies : To optimize the compound's properties

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3S/c21-16-10-14(6-7-17(16)22)23-20(26)18-11-19(13-4-2-1-3-5-13)25(24-18)15-8-9-29(27,28)12-15/h1-7,10-11,15H,8-9,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECCHYJBJHOESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.